molecular formula C5H7NO2 B009540 (3-Methyl-1,2-oxazol-4-yl)methanol CAS No. 100367-83-7

(3-Methyl-1,2-oxazol-4-yl)methanol

Cat. No.: B009540
CAS No.: 100367-83-7
M. Wt: 113.11 g/mol
InChI Key: IKGIRSAMZDRLHN-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-oxazol-4-yl)methanol is an organic compound with the molecular formula C5H7NO2 It is a derivative of oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2-oxazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-2-nitropropene with formaldehyde under acidic conditions, followed by reduction of the resulting nitro compound to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2-oxazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The oxazole ring can be reduced under specific conditions to yield saturated derivatives.

    Substitution: The methyl group and hydroxyl group can participate in substitution reactions, leading to various functionalized derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

    Oxidation: (3-Methyl-1,2-oxazol-4-yl)carboxylic acid.

    Reduction: (3-Methyl-1,2-oxazolidin-4-yl)methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

(3-Methyl-1,2-oxazol-4-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-oxazol-4-yl)methanol involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Methyl-1,2-oxazol-5-yl)methanol
  • (3-Methyl-1,2-oxazol-4-yl)methanesulfonyl chloride
  • (3-Methyl-1,2-oxazol-5-yl)methanesulfonyl fluoride

Uniqueness

(3-Methyl-1,2-oxazol-4-yl)methanol is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. Its hydroxyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(3-methyl-1,2-oxazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-5(2-7)3-8-6-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGIRSAMZDRLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634179
Record name (3-Methyl-1,2-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100367-83-7
Record name (3-Methyl-1,2-oxazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-methyl-1,2-oxazol-4-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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